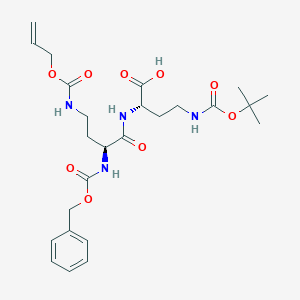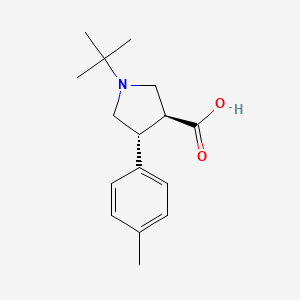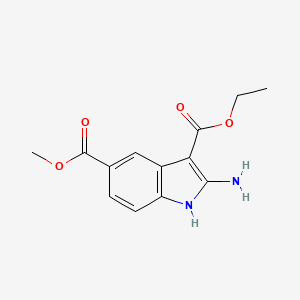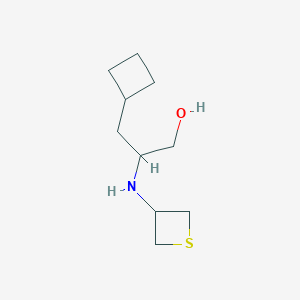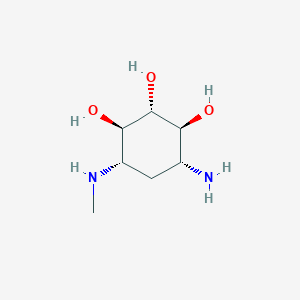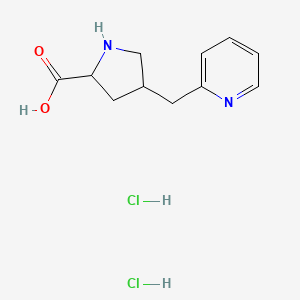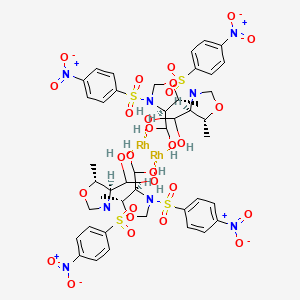
Rh2(4S,5R-MNOSO)4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rh2(4S,5R-MNOSO)4 is a complex compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is a rhodium-based coordination complex, which is often used in various catalytic processes and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rh2(4S,5R-MNOSO)4 typically involves the coordination of rhodium with specific ligands under controlled conditions. The process often requires the use of solvents such as dichloromethane or toluene and may involve heating to facilitate the reaction. The ligands used in the synthesis are carefully chosen to ensure the desired stereochemistry and stability of the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound .
化学反应分析
Types of Reactions
Rh2(4S,5R-MNOSO)4 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur where ligands in the coordination complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
- Hydrogen peroxide (oxidation)
- Sodium borohydride (reduction)
- Various ligands for substitution reactions
The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the presence of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may result in the formation of oxidized rhodium complexes, while reduction may yield reduced forms of the compound. Substitution reactions can produce new coordination complexes with different ligands .
科学研究应用
Rh2(4S,5R-MNOSO)4 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in industrial processes for the synthesis of fine chemicals and pharmaceuticals
作用机制
The mechanism of action of Rh2(4S,5R-MNOSO)4 involves its ability to coordinate with various substrates and facilitate chemical reactions. The compound’s rhodium centers act as active sites for catalysis, enabling the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
相似化合物的比较
Similar Compounds
Similar compounds to Rh2(4S,5R-MNOSO)4 include other rhodium-based coordination complexes, such as:
- Rh2(4S,5R-MNTSO)4
- Rh2(4S,5R-MNPSO)4
- Rh2(4S,5R-MNQSO)4
Uniqueness
This compound is unique due to its specific ligand structure and stereochemistry, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain catalytic processes and research applications where other rhodium complexes may not be as effective .
属性
分子式 |
C44H56N8O28Rh2S4 |
|---|---|
分子量 |
1479.0 g/mol |
IUPAC 名称 |
[(4S,5R)-5-methyl-3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-4-yl]methanediol;rhodium |
InChI |
InChI=1S/4C11H14N2O7S.2Rh/c4*1-7-10(11(14)15)12(6-20-7)21(18,19)9-4-2-8(3-5-9)13(16)17;;/h4*2-5,7,10-11,14-15H,6H2,1H3;;/t4*7-,10+;;/m1111../s1 |
InChI 键 |
NDTYOZFBHWSLCA-QFZQBZOTSA-N |
手性 SMILES |
C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.C[C@@H]1[C@H](N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.[Rh].[Rh] |
规范 SMILES |
CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.CC1C(N(CO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(O)O.[Rh].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one](/img/structure/B12947263.png)
